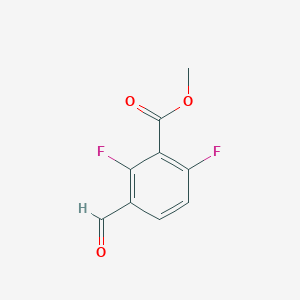

3-(difluoromethyl)naphthalene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(difluoromethyl)naphthalene-1-carboxylic acid is a synthetic chemical compound . It is used as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid involves several steps . The process starts with propiolic alcohol, sodium hydroxide, and water in a three-necked flask. The reaction temperature is controlled at -5 5 DEG C with an icy salt solution. Chlorine bleach liquor is then added to the reaction flask, and the reaction continues for an hour. After the reaction terminates, the mixture is stirred for another hour, and then the pH is adjusted to 1 with concentrated hydrochloric acid. The mixture is then extracted into ethyl acetate, and the organic phase is distilled under reduced pressure to obtain propynoic acid .Molecular Structure Analysis

The molecular structure of 3-(difluoromethyl)naphthalene-1-carboxylic acid is represented by the Inchi Code: 1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16). The Inchi Key is VMMMXILLNHJCHU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 3-(difluoromethyl)naphthalene-1-carboxylic acid are complex and involve multiple steps . The reactions occur at the carbonyl bond, which involves attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C − O bond .Physical And Chemical Properties Analysis

3-(difluoromethyl)naphthalene-1-carboxylic acid has a molecular weight of 222.19. It is a powder at room temperature. Like other carboxylic acids, it exhibits strong hydrogen bonding between molecules, which gives it high boiling points compared to other substances of comparable molar mass .Wirkmechanismus

3-(difluoromethyl)naphthalene-1-carboxylic acid acts as a succinate dehydrogenase inhibitor. Succinate dehydrogenase inhibitors are currently the fastest-growing broad-spectrum mode of action class on the fungicide market. They are applied against all kinds of phytopathogens including seed- and soil-borne diseases .

Safety and Hazards

The safety information for 3-(difluoromethyl)naphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)naphthalene-1-carboxylic acid involves the introduction of a difluoromethyl group onto naphthalene-1-carboxylic acid. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "Naphthalene-1-carboxylic acid", "Difluoromethyl bromide", "Sodium hydride", "Dimethylformamide", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of difluoromethylated intermediate", "Naphthalene-1-carboxylic acid is treated with sodium hydride in dimethylformamide to form the sodium salt of the carboxylic acid.", "Difluoromethyl bromide is then added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and extracted with chloroform.", "The organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield the difluoromethylated intermediate.", "Step 2: Synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid", "The difluoromethylated intermediate is dissolved in ethanol and hydrochloric acid is added dropwise to the solution.", "The resulting mixture is stirred at room temperature for several hours.", "Sodium hydroxide is then added to the reaction mixture to adjust the pH to basic.", "The mixture is extracted with chloroform and the organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield 3-(difluoromethyl)naphthalene-1-carboxylic acid as a white solid." ] } | |

CAS-Nummer |

1261661-05-5 |

Produktname |

3-(difluoromethyl)naphthalene-1-carboxylic acid |

Molekularformel |

C12H8F2O2 |

Molekulargewicht |

222.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.